molecular formula C14H22ClN B1285396 N-benzyl-1-cyclohexylmethanamine hydrochloride CAS No. 126541-72-8

N-benzyl-1-cyclohexylmethanamine hydrochloride

Cat. No.: B1285396
CAS No.: 126541-72-8
M. Wt: 239.78 g/mol
InChI Key: LMZVALKSTZVWRX-UHFFFAOYSA-N
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Description

N-benzyl-1-cyclohexylmethanamine hydrochloride is a chemical compound with the molecular formula C14H21N·HCl and a molecular weight of 239.79 g/mol . It is a solid compound that is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-cyclohexylmethanamine hydrochloride typically involves the reaction of benzylamine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization from ethanol or another suitable solvent .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-cyclohexylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

N-benzyl-1-cyclohexylmethanamine hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-1-cyclohexylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-cyclohexylmethanamine
  • N-benzyl-1-cyclohexylmethanamine acetate
  • N-benzyl-1-cyclohexylmethanamine sulfate

Uniqueness

N-benzyl-1-cyclohexylmethanamine hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various applications where these properties are critical .

Properties

IUPAC Name

N-benzyl-1-cyclohexylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZVALKSTZVWRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586376
Record name N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126541-72-8
Record name N-Benzyl-1-cyclohexylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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